Evidence 1: Potent TAK1 Kinase Inhibition vs. Weaker 5-LOX Activity Defines a Unique Polypharmacology Profile
6-((4-Methoxyphenyl)sulfonamido)hexanoic acid exhibits potent inhibition of TAK1 kinase (IC50: 37 nM) [1]. In stark contrast, its activity against human 5-lipoxygenase (5-LOX) is negligible (IC50 >10,000 nM) [2]. This 270-fold difference in potency across two inflammation-relevant targets is not observed for many pan-sulfonamide inhibitors, which often show broad, low-potency activity. For instance, the structurally related compound 2-{[(4-methoxyphenyl)sulfonyl]amino}hexanoic acid has been described primarily for anti-inflammatory stress enhancement without reported TAK1 activity . This profile suggests a degree of target selectivity that is valuable for dissecting TAK1-dependent pathways without confounding 5-LOX-mediated effects.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 37 nM (TAK1); IC50 >10,000 nM (5-LOX) |
| Comparator Or Baseline | Implicit: A hypothetical non-selective sulfonamide with similar potency across both targets; explicit comparator for structural analog 2-{[(4-methoxyphenyl)sulfonyl]amino}hexanoic acid: anti-inflammatory activity described without TAK1 data. |
| Quantified Difference | >270-fold higher potency for TAK1 over 5-LOX |
| Conditions | TAK1: in vitro kinase assay with N-terminal His-tagged human TAK1 (1-303)/TAB1 (437-504) expressed in baculovirus. 5-LOX: in vitro assay with human recombinant 5-LOX expressed in E. coli. |
Why This Matters
This unique potency differential enables researchers to probe TAK1-mediated signaling with reduced off-target interference from the 5-LOX pathway, a common confounding factor in inflammation models.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372): Inhibition of human TAK1/TAB1. Accession BDBM50529793. View Source
- [2] BindingDB. BDBM50591538 (CHEMBL5205807): Inhibition of human 5-LOX. Accession BDBM50591538. View Source
